
H-D-Gln(Trt)-OH.H2O
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Gln(Trt)-OH, also known as N-Trityl-L-glutamine, is a protected form of the amino acid glutamine. The trityl group (Trt) serves as a protecting group for the amino acid, preventing unwanted reactions during peptide synthesis. This compound is commonly used in solid-phase peptide synthesis (SPPS) to ensure the selective formation of peptide bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of H-Gln(Trt)-OH typically involves the protection of the amino group of L-glutamine with a trityl group. The process begins with the reaction of L-glutamine with trityl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through crystallization or chromatography.
Industrial Production Methods: Industrial production of H-Gln(Trt)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its identity and purity.
Types of Reactions:
Oxidation: H-Gln(Trt)-OH can undergo oxidation reactions, particularly at the trityl group, leading to the formation of trityl alcohol.
Reduction: The trityl group can be reduced back to its original form using reducing agents like lithium aluminum hydride.
Substitution: The trityl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Trityl alcohol and oxidized derivatives of glutamine.
Reduction: Regenerated trityl group and reduced forms of glutamine.
Substitution: Various substituted derivatives of H-Gln(Trt)-OH.
科学研究应用
H-Gln(Trt)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used in the synthesis of peptides and proteins, serving as a building block for more complex molecules. In biology, it is used to study the role of glutamine in cellular metabolism and signaling pathways. In medicine, it is used in the development of peptide-based drugs and therapeutic agents. Additionally, it finds applications in the food and pharmaceutical industries as a precursor for various bioactive compounds.
作用机制
The mechanism of action of H-Gln(Trt)-OH primarily involves its role as a protected amino acid in peptide synthesis. The trityl group protects the amino group of glutamine, preventing unwanted side reactions during peptide bond formation. Upon completion of the synthesis, the trityl group is removed under acidic conditions, revealing the free amino group of glutamine. This allows for the selective formation of peptide bonds and the synthesis of high-purity peptides.
相似化合物的比较
H-Gln(Trt)-OH is unique due to its trityl protecting group, which offers high stability and selectivity during peptide synthesis. Similar compounds include:
N-Boc-L-glutamine: Uses a tert-butoxycarbonyl (Boc) protecting group.
N-Fmoc-L-glutamine: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
N-Cbz-L-glutamine: Uses a benzyloxycarbonyl (Cbz) protecting group.
Compared to these compounds, H-Gln(Trt)-OH offers greater stability and ease of removal under mild acidic conditions, making it a preferred choice in certain synthetic applications.
属性
IUPAC Name |
2-amino-5-oxo-5-(tritylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFFJPJZPDCOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

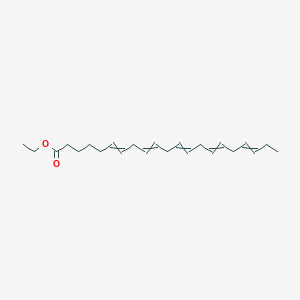

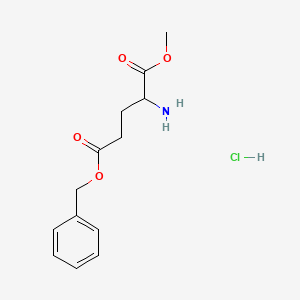
![1-[2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13399032.png)
![2-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(4-fluorophenyl)-3-[(4-fluorophenyl)methylidene]-6-hydroxychromen-4-one](/img/structure/B13399035.png)
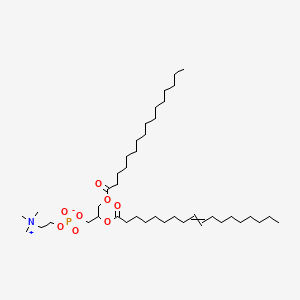

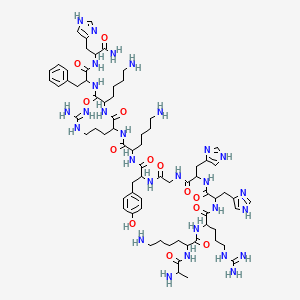

![[2-Azido-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate](/img/structure/B13399079.png)
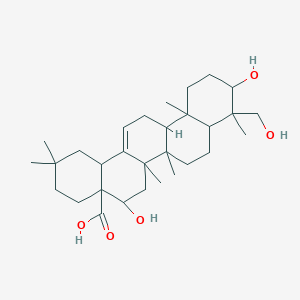
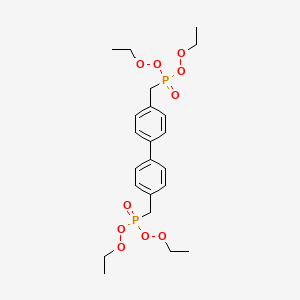
![2-[N-(2-amino-3-phenylpropanoyl)-4-(hydroxymethyl)anilino]-6-(tritylamino)hexanamide](/img/structure/B13399088.png)
